molecular formula C20H34O5 B12415954 8,12-iso-iPF2|A-VI-d11

8,12-iso-iPF2|A-VI-d11

Cat. No.: B12415954
M. Wt: 365.5 g/mol
InChI Key: RZCPXIZGLPAGEV-JVUJZTPFSA-N
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Description

8,12-iso-iPF2|A-VI-d11 is a deuterium-labeled analog of 8,12-iso-iPF2|A-VI, which is an isoprostane. Isoprostanes are a class of compounds formed by the free radical-induced peroxidation of arachidonic acid, a polyunsaturated fatty acid. These compounds are used as biomarkers for oxidative stress, which is a condition characterized by excessive free radicals in the body that can damage cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,12-iso-iPF2|A-VI-d11 involves the incorporation of deuterium atoms into the parent compound 8,12-iso-iPF2|A-VI. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of industrial-grade deuterated reagents and solvents, as well as specialized equipment to handle the reactions under controlled conditions. The process is optimized for yield and purity to meet the demands of scientific research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

8,12-iso-iPF2|A-VI-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary but typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of various oxidized isoprostanes, while reduction can lead to the formation of reduced isoprostanes .

Scientific Research Applications

8,12-iso-iPF2|A-VI-d11 is widely used in scientific research due to its role as a biomarker for oxidative stress. Its applications include:

Mechanism of Action

The mechanism of action of 8,12-iso-iPF2|A-VI-d11 involves its formation through the free radical-induced peroxidation of arachidonic acid. This process generates reactive oxygen species that can damage cellular components, leading to oxidative stress. The compound acts as a biomarker by indicating the presence and extent of oxidative stress in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8,12-iso-iPF2|A-VI-d11 include other isoprostanes such as:

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which makes it a valuable tool for mass spectrometry-based quantitation. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise measurement of oxidative stress levels in biological samples .

Properties

Molecular Formula

C20H34O5

Molecular Weight

365.5 g/mol

IUPAC Name

(E)-7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(Z)-4,4,5,5,6,6,7,7,8,8,8-undecadeuteriooct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1/i1D3,2D2,3D2,4D2,5D2

InChI Key

RZCPXIZGLPAGEV-JVUJZTPFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]1[C@@H](C[C@@H]([C@@H]1/C=C/C(CCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O

Origin of Product

United States

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